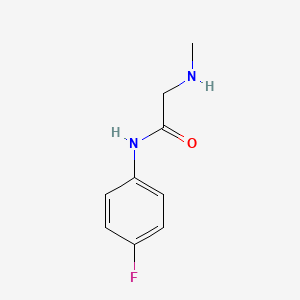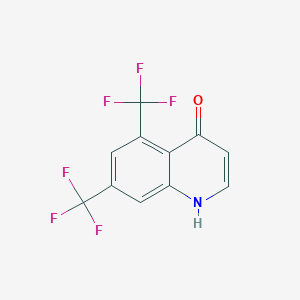
5,7-Bis(trifluoromethyl)-4-hydroxyquinoline
Description
Synthesis Analysis
The synthesis of 4-hydroxyquinolines, including derivatives such as 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline, can be achieved through various synthetic routes. One method involves the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-nitrobenzoyl chlorides followed by the reduction of the nitro group to yield functionalized 4-hydroxyquinolines . Another approach for synthesizing trifluoromethyl-containing quinolines is the cyclization reaction of N,N'-bis(oxotrifluoroalkenyl)-1,3-phenylenediamines in a strongly acidic medium, which also allows for the simultaneous synthesis of 2-alkyl(aryl/heteroaryl)-4-trifluoromethyl-7-aminoquinolines .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using X-ray crystallography. For instance, the crystal structure of 2,8-bis(trifluoromethyl)-4-vinylquinoline, a related compound, has been determined, revealing intermolecular C–H···F hydrogen bonds and halogen halogen-type I interactions, which could be indicative of the structural features of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline . The tautomeric equilibrium of hydroxyquinolines can also be studied by NMR spectroscopy and computational methods to understand their molecular behavior .
Chemical Reactions Analysis
The chemical reactivity of hydroxyquinoline derivatives can be explored through various reactions. For example, the hydroxyquinoline framework can undergo polymer reactions such as hydroxyethylation, carboxymethylation, and methylation, which can significantly alter the properties of the resulting polymers . Additionally, cyclization reactions can be employed to synthesize complex structures like indenoisoquinolines, which may share reaction pathways with the synthesis of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydroxyquinoline derivatives are influenced by their functional groups and molecular structure. For instance, the presence of trifluoromethyl groups can affect the solubility and reactivity of these compounds. Some polymer samples of hydroxyquinoline derivatives are insoluble in most solvents except for formic acid, while others are highly soluble in pyridine and DMF . The crystallographic analysis provides insights into the solid-state properties, such as intermolecular interactions, which can influence the melting point, solubility, and stability of the compounds .
Scientific Research Applications
Luminescent Properties and Synthesis
- The synthesis and luminescent properties of a Zn complex based on the 8-hydroxyquinoline group containing 3,5-bis(trifluoromethyl) benzene unit with a unique crystal structure were investigated. This complex emits yellow luminescence at 553 nm in DMSO solution and at 610 nm in solid state, showing potential for optoelectronic applications (Huo, Zhu, & Hu, 2010).
Antimicrobial Applications
- Coordination polymers based on a novel heteronuclear bis-ligand containing 8-hydroxyquinoline were synthesized and characterized, showing significant antimicrobial activity. This highlights the potential use of such compounds in developing antimicrobial agents (Shah, Shukla, Shah, & Raj, 2012).
Photophysical Studies
- A study on the design, synthesis, and photophysical properties of an 8-hydroxyquinoline-functionalized tripodal molecular switch as a highly selective sequential pH sensor in aqueous solution revealed interesting data for chemical and biological applications (Akbar, Baral, & Kanungo, 2015).
Potential Anticancer Activity
- Research on the preparation of 3-hydroxyquinoline-4(1H)-one derivatives for potential anticancer and fluorescence agents showed promising results against various cancer cell lines. This suggests the potential use of such compounds in cancer therapy (Funk, Motyka, Džubák, Znojek, Gurská, Kusz, McMaster, Hajdůch, & Soural, 2015).
Optoelectronic Applications
- The synthesis and characterization of zinc(II) complexes with 5,7-dimethyl-8-hydroxyquinoline and 2-(2-pyridyl)benzimidazole for optoelectronic application were conducted. These complexes have high thermal stability and show promise for use in organic electroluminescent devices (Singh, Kumar, Srivastava, Kadyan, Kamalasanan, & Singh, 2011).
properties
IUPAC Name |
5,7-bis(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6NO/c12-10(13,14)5-3-6(11(15,16)17)9-7(4-5)18-2-1-8(9)19/h1-4H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUHDGVEVRDEMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C2C1=O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371170 | |
| Record name | 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Bis(trifluoromethyl)-4-hydroxyquinoline | |
CAS RN |
237076-72-1 | |
| Record name | 5,7-Bis(trifluoromethyl)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=237076-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 237076-72-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)
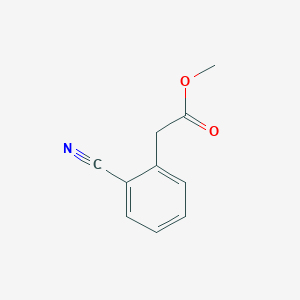
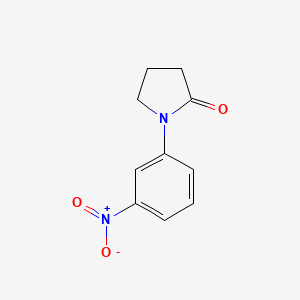




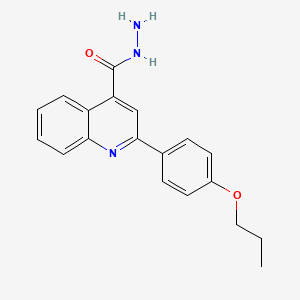

![2-Hydrazinyl-6-methoxybenzo[d]thiazole](/img/structure/B1301017.png)
![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)

